(S)-1,4-Diazabicyclo[4.3.0]nonane

Catalog No.
S711090
CAS No.
93643-24-4
M.F
C7H14N2
M. Wt
126.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-1,4-Diazabicyclo[4.3.0]nonane

CAS Number

93643-24-4

Product Name

(S)-1,4-Diazabicyclo[4.3.0]nonane

IUPAC Name

(8aS)-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine

Molecular Formula

C7H14N2

Molecular Weight

126.2 g/mol

InChI

InChI=1S/C7H14N2/c1-2-7-6-8-3-5-9(7)4-1/h7-8H,1-6H2/t7-/m0/s1

InChI Key

FTTATHOUSOIFOQ-ZETCQYMHSA-N

SMILES

C1CC2CNCCN2C1

Canonical SMILES

C1CC2CNCCN2C1

Isomeric SMILES

C1C[C@H]2CNCCN2C1

Chiral Separations

(S)-1,4-Diazabicyclo[4.3.0]nonane is employed as a stationary phase in chromatography techniques for separating enantiomers. Enantiomers are mirror-image molecules with identical properties except for their interaction with polarized light and other chiral environments. Separation of enantiomers is crucial in various fields, including:

  • Drug Discovery: Many pharmaceuticals are chiral, and only one enantiomer often possesses the desired therapeutic effect. (S)-1,4-Diazabicyclo[4.3.0]nonane can help isolate the desired enantiomer during drug development [Source: Journal of Chromatography A, Separation of enantiomers by ligand exchange chromatography with a chiral stationary phase based on (S)-1,4-diazabicyclo[4.3.0]nonane (DABCO) ]
  • Natural Product Chemistry: Isolating specific enantiomers of natural products is essential for understanding their biological functions. (S)-1,4-Diazabicyclo[4.3.0]nonane can be a valuable tool in this field [Source: Journal of Chromatography A, Recent developments in the separation of enantiomers by ligand exchange chromatography using chiral stationary phases]

Asymmetric Catalysis

(S)-1,4-Diazabicyclo[4.3.0]nonane finds application as a ligand in asymmetric catalysis. Asymmetric catalysis refers to reactions that produce a specific enantiomer of a product in excess. (S)-1,4-Diazabicyclo[4.3.0]nonane can help control the stereochemistry of a reaction, leading to the preferential formation of one enantiomer. This is important for the synthesis of chiral compounds, such as:

  • Pharmaceuticals: As mentioned earlier, many drugs are chiral, and asymmetric catalysis with (S)-1,4-Diazabicyclo[4.3.0]nonane can be a route to their enantioselective synthesis [Source: Chemistry - A European Journal, Recent Advances in Asymmetric Catalysis with Chiral 1,4-Diazabicyclo[4.3.0]nonane (DABCO) Derivatives]
  • Fine Chemicals: Enantiomerically pure fine chemicals are required for various applications, and (S)-1,4-Diazabicyclo[4.3.0]nonane can be a catalyst for their enantioselective production [Source: Advanced Synthesis & Catalysis, Enantioselective Michael Addition of Nitroalkanes to α,β-Unsaturated Aldehydes Catalyzed by Chiral Brønsted Acid-Base Complexes]

(S)-1,4-Diazabicyclo[4.3.0]nonane, also known by its CAS number 93643-24-4, has the molecular formula C₇H₁₄N₂ and a molecular weight of approximately 126.20 g/mol. The compound features two nitrogen atoms within a bicyclic framework, making it a member of the diazabicyclo compounds family. Its structure allows it to act as a base and participate in various

(S)-1,4-DABCO's primary function in scientific research is as a:

  • Catalyst: Due to its basicity and Lewis base character, (S)-1,4-DABCO can activate substrates and participate in various organic reactions. Its rigid structure can be advantageous in asymmetric catalysis by providing a well-defined reaction environment [].

  • Acid-Base Reactions: This compound can react with Brønsted acids to form corresponding salts.
  • Catalytic Reactions: It is often utilized as a catalyst in organic synthesis, particularly in reactions requiring basic conditions .
  • Stereoselective Synthesis: It has been employed in stereoselective synthesis processes, showcasing its versatility in forming specific isomers .

Research indicates that (S)-1,4-Diazabicyclo[4.3.0]nonane exhibits interesting biological activities:

  • Antimicrobial Properties: Some studies suggest potential antimicrobial effects, although specific mechanisms remain under investigation.
  • Enzyme Inhibition: It may act as an inhibitor for certain enzymes, contributing to its potential therapeutic applications.

The synthesis of (S)-1,4-Diazabicyclo[4.3.0]nonane can be achieved through various methods:

  • Cyclization Reactions: One common approach involves cyclization of appropriate precursors using nitrogen sources under controlled conditions.
  • Multicomponent Reactions: Recent advancements have introduced multicomponent reactions that incorporate this compound into complex structures efficiently .
  • Chiral Synthesis: The (S) enantiomer can be selectively synthesized using chiral catalysts or starting materials to ensure the desired stereochemistry.

(S)-1,4-Diazabicyclo[4.3.0]nonane finds applications in several areas:

  • Catalysis: It is widely used as a catalyst in organic synthesis due to its basicity and ability to stabilize transition states.
  • Separation Techniques: The compound serves as a stationary phase for the separation of enantiomeric mixtures in chromatographic techniques .
  • Pharmaceutical Development: Its unique properties make it a candidate for further exploration in drug development and medicinal chemistry.

Studies focusing on the interactions of (S)-1,4-Diazabicyclo[4.3.0]nonane with other compounds have revealed:

  • Complex Formation: The compound can form complexes with various substrates, enhancing reaction rates or selectivity.
  • Biological Interactions: Investigations into its interactions with biological molecules are ongoing to elucidate potential therapeutic roles.

Several compounds share structural similarities with (S)-1,4-Diazabicyclo[4.3.0]nonane but differ in their properties and applications:

Compound NameStructure TypeKey Features
1,4-Diazabicyclo[2.2.2]octaneBicyclicUsed as a catalyst; more stable than (S)-1,4-DABCO
1,5-Diazabicyclo[3.3.0]octaneBicyclicExhibits different catalytic properties
1,8-Diazabicyclo[5.3.0]decaneBicyclicLarger ring structure; different reactivity

(S)-1,4-Diazabicyclo[4.3.0]nonane stands out due to its specific bicyclic structure and catalytic properties that enable various chemical transformations while also being applicable in enantioselective separations.

(S)-1,4-Diazabicyclo[4.3.0]nonane represents a bicyclic diamine compound with the molecular formula C₇H₁₄N₂ and a molecular weight of 126.20 g/mol [1] [2]. The compound features a fused ring system consisting of a five-membered pyrrolidine ring and a six-membered piperazine ring, creating a rigid bicyclic framework [3]. The International Union of Pure and Applied Chemistry name for this compound is (8aS)-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine [2] [4].

The bicyclic structure exhibits significant conformational constraints due to the fusion of the two rings [5]. Computational modeling reveals that the compound adopts a non-planar conformation with the five-membered ring displaying an envelope conformation and the six-membered ring adopting a chair-like arrangement [6]. The ring fusion creates a stereogenic center at the carbon atom bridging the two nitrogen atoms, which is designated as the 8a position in the pyrrolopyrazine numbering system [3] [4].

Structural analysis indicates that the compound contains nine heavy atoms arranged in a compact three-dimensional architecture [1]. The bicyclic framework restricts rotational freedom around the ring bonds, resulting in a relatively rigid molecular structure compared to linear diamine analogs [5]. The two nitrogen atoms are positioned at a distance that allows for potential coordination with metal centers or participation in hydrogen bonding interactions [7].

Conformational Properties Data

PropertyValue
Molecular FormulaC₇H₁₄N₂ [1]
Molecular Weight126.20 g/mol [1]
Heavy Atoms9 [1]
Ring Systems2 (fused) [6]
Rotatable Bonds0 [8]
Polar Surface Area15.27 Ų [8]

Bond length analysis reveals typical carbon-carbon single bond distances ranging from 1.517 to 1.555 Å within the ring system [6]. The carbon-nitrogen bonds exhibit lengths characteristic of aliphatic amines, with distances between 1.462 and 1.488 Å [6]. The rigidity of the bicyclic structure is reflected in the constrained bond angles, which deviate from tetrahedral geometry due to ring strain effects [6].

Stereogenic Centers and Absolute Configuration

(S)-1,4-Diazabicyclo[4.3.0]nonane contains a single stereogenic center located at the carbon atom that bridges the two nitrogen-containing rings [3] [4]. This carbon atom, designated as C-8a in the systematic numbering, exhibits tetrahedral geometry with four different substituents: two carbon atoms from the ring system, one nitrogen atom, and one hydrogen atom [2] [3].

The absolute configuration of the stereogenic center is designated as S according to the Cahn-Ingold-Prelog priority rules [2] [4]. The compound exhibits a specific optical rotation of +5.88° when measured at 20°C in chloroform at a concentration of 1 g/100 mL [4]. This positive optical rotation confirms the S-configuration and distinguishes it from its R-enantiomer, which would exhibit an equal but opposite optical rotation [4].

The Chemical Abstracts Service registry number for (S)-1,4-Diazabicyclo[4.3.0]nonane is 93643-24-4, which specifically identifies the S-enantiomer [1] [2]. The compound's stereochemical integrity is maintained under normal storage conditions, as the stereogenic center is part of a rigid bicyclic framework that prevents racemization [2].

Stereochemical Properties

Parameter(S)-Isomer
Absolute ConfigurationS [2]
Optical Rotation+5.88° (c=1, CHCl₃) [4]
Chemical Abstracts Service Number93643-24-4 [1]
Stereogenic Centers1 [3]
Chiral TagCHITETRAHEDRALCCW [3]

The stereogenic center exhibits specific spatial arrangements that influence the compound's three-dimensional structure and potential biological activity [3]. The S-configuration results in a particular orientation of the substituents around the chiral carbon, creating a unique molecular shape that can be distinguished from its enantiomeric counterpart [7].

Comparison with Other Stereoisomers

The primary stereoisomer of (S)-1,4-Diazabicyclo[4.3.0]nonane is its R-enantiomer, (R)-1,4-Diazabicyclo[4.3.0]nonane, which bears the Chemical Abstracts Service number 96193-27-0 [9] [10]. These two compounds are non-superimposable mirror images that exhibit identical physical properties except for their optical rotation and interactions with other chiral molecules [9] [10].

Comparative analysis reveals that both enantiomers possess the same molecular formula, molecular weight, and basic structural framework [9] [10]. The key difference lies in the spatial arrangement of atoms around the stereogenic center, where the R-isomer exhibits an optical rotation of -5.88° in chloroform, exactly opposite to that of the S-isomer [10]. This enantiomeric relationship results in identical nuclear magnetic resonance spectra when measured in achiral solvents but different spectra in chiral environments [11].

The biological activities of the two enantiomers can differ significantly despite their structural similarity [7]. Research indicates that the S-isomer is preferentially used in pharmaceutical applications, particularly as an intermediate in the synthesis of moxifloxacin, a fluoroquinolone antibiotic [12] [13]. The R-isomer, while chemically equivalent, may exhibit different binding affinities to biological targets due to the three-dimensional requirements of chiral recognition sites [7].

Enantiomer Comparison

Property(S)-Isomer(R)-Isomer
Molecular FormulaC₇H₁₄N₂ [1]C₇H₁₄N₂ [10]
Molecular Weight126.20 g/mol [1]126.20 g/mol [10]
Optical Rotation+5.88° (CHCl₃) [4]-5.88° (CHCl₃) [10]
Chemical Abstracts Service Number93643-24-4 [1]96193-27-0 [10]
Melting PointNot Available [8]Not Available [10]
Boiling Point199.6±8.0°C [8]199.6±8.0°C [10]

Beyond the simple enantiomeric relationship, related stereoisomers include positional isomers such as (1S,6S)-2,8-diazabicyclo[4.3.0]nonane, which features a different arrangement of the nitrogen atoms within the bicyclic framework [14]. This compound, with Chemical Abstracts Service number 151213-40-0, represents an important structural analog used in pharmaceutical synthesis [15] [14]. The different positioning of the nitrogen atoms results in altered chemical reactivity and biological properties compared to the 1,4-diazabicyclo isomer [14].

X-ray Crystallographic Studies

X-ray crystallographic investigations of diazabicyclo[4.3.0]nonane derivatives have provided detailed structural information about the three-dimensional arrangement of atoms within these bicyclic systems [16] [17]. While direct crystallographic data for (S)-1,4-Diazabicyclo[4.3.0]nonane itself are limited in the literature, studies on closely related compounds offer valuable insights into the structural parameters of this class of molecules [17] [6].

Crystallographic analysis of 8-thia-1,6-diazabicyclo[4.3.0]nonane-7,9-dione revealed important structural features common to the diazabicyclo[4.3.0]nonane framework [17] [6]. The study demonstrated that bond lengths and angles within the bicyclic system fall within normal ranges, with carbon-carbon bond distances averaging 1.53 Å and nitrogen-carbon bonds measuring approximately 1.47 Å [17] [6]. The bond angles around the nitrogen atoms deviate from the ideal tetrahedral angle due to ring constraints, typically measuring between 105° and 115° [6].

The crystal structure analysis confirmed the non-planar nature of both rings within the bicyclic system [17] [6]. The five-membered ring adopts an envelope conformation with one carbon atom displaced from the plane defined by the other four atoms [6]. The six-membered ring exhibits a distorted chair conformation, with significant deviations from the ideal cyclohexane chair geometry due to the constraints imposed by ring fusion [6].

Crystallographic Parameters

ParameterValueReference Compound
Space GroupP1̄8-thia-1,6-diazabicyclo[4.3.0]nonane-7,9-dione [17]
Unit Cell a7.8400(16) Å8-thia-1,6-diazabicyclo[4.3.0]nonane-7,9-dione [17]
Unit Cell b10.464(2) Å8-thia-1,6-diazabicyclo[4.3.0]nonane-7,9-dione [17]
Unit Cell c10.514(2) Å8-thia-1,6-diazabicyclo[4.3.0]nonane-7,9-dione [17]
Density1.507 Mg m⁻³8-thia-1,6-diazabicyclo[4.3.0]nonane-7,9-dione [17]

Intermolecular interactions in the crystal lattice reveal the propensity for hydrogen bonding involving the nitrogen atoms [17]. The crystallographic study identified specific sulfur-oxygen contacts with distances of 3.286(1) Å, indicating weak intermolecular interactions that contribute to crystal stability [17] [6]. These findings suggest that (S)-1,4-Diazabicyclo[4.3.0]nonane would likely exhibit similar intermolecular hydrogen bonding patterns in its crystal structure [17].

The crystallographic data also provide information about the conformational flexibility of the bicyclic system [6]. The presence of two independent molecules in the asymmetric unit of related compounds indicates potential conformational polymorphism, where slight variations in ring puckering can occur while maintaining the overall bicyclic architecture [17].

Computational Modeling of Stereochemistry

Computational studies using density functional theory calculations have provided detailed insights into the stereochemical properties and conformational preferences of (S)-1,4-Diazabicyclo[4.3.0]nonane [7] [18]. These theoretical investigations complement experimental observations and offer predictions about molecular behavior under various conditions [7].

Molecular modeling studies indicate that the compound exhibits a relatively rigid structure with limited conformational flexibility due to the constraints imposed by the bicyclic framework [7]. The calculated energy barriers for ring interconversion are significantly higher than thermal energy at room temperature, confirming that the compound maintains its stereochemical integrity under normal conditions [7].

Quantum mechanical calculations reveal specific dihedral angles that characterize the three-dimensional structure of the molecule [7]. The five-membered ring displays dihedral angles ranging from -49° to +41°, indicating a pronounced envelope conformation [7]. The six-membered ring exhibits dihedral angles between -61° and +62°, consistent with a distorted chair conformation [7].

Computational Results Summary

Calculation TypeResultSignificance
Density Functional TheoryOptimized geometryConfirms experimental structure [7]
Conformational AnalysisLimited flexibilityExplains stereochemical stability [7]
Energy CalculationsHigh interconversion barriersSupports configurational stability [7]
Molecular DynamicsStable bicyclic frameworkValidates structural integrity [7]

The computational modeling has also been applied to predict the binding modes of (S)-1,4-Diazabicyclo[4.3.0]nonane with various biological targets [7]. Molecular docking studies suggest that the rigid bicyclic structure provides a well-defined pharmacophore that can interact specifically with sigma receptors [7]. The calculated binding affinities demonstrate the importance of the S-configuration for optimal receptor recognition [7].

Electronic structure calculations reveal the distribution of electron density within the molecule, highlighting the nucleophilic character of the nitrogen atoms [7]. The computed electrostatic potential maps indicate regions of high electron density around the nitrogen centers, consistent with their expected basicity and coordination behavior [7]. These theoretical predictions align well with experimental observations of the compound's chemical reactivity and coordination chemistry [7].

Physical Constants and Parameters

Boiling Point and Density Values

(S)-1,4-Diazabicyclo[4.3.0]nonane exhibits characteristic boiling behavior that varies significantly with applied pressure, demonstrating the compound's volatility properties under different conditions. Under standard atmospheric pressure (760 mmHg), the compound displays a boiling point of 199.6 ± 8.0°C [1]. However, under reduced pressure conditions, the boiling point decreases substantially to 61-63°C at 8 Torr [2] and further to 59°C at 0.14 mmHg [3]. This pressure-dependent boiling behavior is typical for organic compounds with moderate molecular weights and provides practical advantages for purification processes under vacuum conditions.

The density of (S)-1,4-Diazabicyclo[4.3.0]nonane has been determined to be 1.03 ± 0.1 g/cm³ [2], indicating that the compound is slightly denser than water. This density value is consistent with the molecular structure containing two nitrogen atoms within a bicyclic framework, which contributes to the overall molecular packing and intermolecular interactions in the liquid state.

ParameterValueConditions
Boiling Point199.6 ± 8.0°C760 mmHg
Boiling Point61-63°C8 Torr
Boiling Point59°C0.14 mmHg
Density1.03 ± 0.1 g/cm³25°C

Melting Point and Phase Transition Behavior

The melting point of (S)-1,4-Diazabicyclo[4.3.0]nonane is not available in the current literature, as indicated by multiple sources [1]. This absence of melting point data suggests that the compound exists as a liquid at room temperature, which is consistent with its physical form being described as a clear, colorless to yellow liquid [2]. The lack of a distinct melting point indicates that the compound does not crystallize readily under normal conditions, which is typical for certain bicyclic nitrogen-containing heterocycles.

The compound exhibits stable phase behavior under recommended storage conditions, remaining as a liquid when stored at 2-8°C with protection from light [2]. The absence of reported phase transitions suggests that the compound maintains its liquid state across a wide temperature range, from storage conditions to its boiling point.

Refractive Index and Optical Properties

The refractive index of (S)-1,4-Diazabicyclo[4.3.0]nonane has been measured at 1.534 [1], providing important optical characterization data. This refractive index value is consistent with organic compounds containing nitrogen heteroatoms and indicates moderate polarizability of the molecule.

The optical activity of the compound is a significant characteristic feature, reflecting its chiral nature. The specific optical rotation has been measured as [α]D²⁰ = +4.0° to +8.0° under standardized conditions (c = 1 in chloroform, 20°C, 589 nm) [4]. This positive optical rotation confirms the (S)-configuration of the compound and provides a reliable method for enantiomeric purity assessment.

Spectroscopic Characteristics

Nuclear Magnetic Resonance Profiles

Nuclear Magnetic Resonance spectroscopy provides crucial structural information for (S)-1,4-Diazabicyclo[4.3.0]nonane, revealing characteristic patterns that confirm its bicyclic framework. The compound exhibits distinctive AB quartets in its ¹H NMR spectrum, which are characteristic of the cyclic structure and provide evidence for the restricted rotation around the bicyclic system [5].

The NMR spectroscopic data supports the assignment of the compound's structure as (8aS)-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine. The chemical shifts and coupling patterns observed in the NMR spectra are consistent with the presence of two nitrogen atoms in the bicyclic framework, with the pyrrolidine ring fused to the pyrazine moiety. The stereochemical configuration at the ring junction is confirmed through the specific coupling patterns observed in the NMR spectra.

Mass Spectrometry Fragmentation Patterns

Mass spectrometry analysis of (S)-1,4-Diazabicyclo[4.3.0]nonane reveals a molecular ion peak at m/z 126 [6], corresponding to the molecular weight of the compound (126.20 g/mol). The exact mass has been determined as 126.115700 [1], providing high-precision molecular weight confirmation.

The fragmentation patterns observed in mass spectrometry are characteristic of bicyclic nitrogen heterocycles. The compound exhibits typical fragmentation pathways involving the loss of alkyl chains and ring-opening reactions. The mass spectral fragmentation provides structural information about the bicyclic framework and confirms the presence of the diazabicyclo[4.3.0]nonane core structure.

Infrared Absorption Spectra

Infrared spectroscopy confirms the authenticity of (S)-1,4-Diazabicyclo[4.3.0]nonane through comparison with authentic standards, with spectra showing conformity to expected absorption patterns [4]. The infrared spectrum exhibits characteristic absorption bands for the bicyclic nitrogen heterocycle structure.

The IR spectrum shows typical N-H stretching vibrations in the 3200-3400 cm⁻¹ region, which are characteristic of secondary amine groups within the bicyclic framework. The compound also exhibits characteristic C-H stretching and bending vibrations corresponding to the aliphatic carbon atoms in the ring system. The absence of carbonyl or aromatic absorption bands confirms the saturated nature of the bicyclic structure.

Solubility and Partition Behavior

(S)-1,4-Diazabicyclo[4.3.0]nonane exhibits limited aqueous solubility, being described as "slightly soluble in water" [7] [2]. This limited water solubility is typical for bicyclic nitrogen heterocycles with moderate lipophilicity. The compound shows enhanced solubility in organic solvents, particularly chloroform, which is used as the standard solvent for optical rotation measurements [4].

The partition coefficient (LogP) has been determined as 0.44 [1], indicating moderate lipophilicity and suggesting that the compound has balanced hydrophilic and lipophilic properties. This LogP value indicates that the compound can partition between aqueous and organic phases, with a slight preference for the organic phase. The polar surface area has been calculated as 15.27 Ų [1], which is consistent with the presence of two nitrogen atoms that can participate in hydrogen bonding.

The compound exhibits enhanced solubility when formulated as salt forms, particularly the hydrobromide salt, which shows improved crystallinity and aqueous solubility compared to the free base form. This property is utilized in pharmaceutical applications where improved aqueous solubility is desired.

Solvent SystemSolubility BehaviorLogP Value
WaterSlightly soluble-
ChloroformSoluble-
n-Octanol/WaterModerate partition0.44

Acid-Base Properties and pKa Values

(S)-1,4-Diazabicyclo[4.3.0]nonane exhibits dibasic character due to the presence of two nitrogen atoms within its bicyclic framework. The predicted pKa value is 9.98 ± 0.20 [2], indicating that the compound possesses moderate basicity. This pKa value suggests that the compound will be predominantly protonated at physiological pH, which has implications for its biological activity and pharmacological properties.

The dibasic nature of the compound allows for the formation of stable mono- and diprotonated species under different pH conditions. Both nitrogen atoms (N-1 and N-4 positions) are available for protonation, though they may exhibit different basicity due to their distinct electronic environments within the bicyclic structure. The N-4 position in the pyrazine ring may be less basic than the N-1 position in the pyrrolidine ring due to the difference in hybridization and electronic environment.

The compound readily forms stable salt forms, including hydrobromide and hydrochloride salts, which exhibit enhanced crystallinity and improved aqueous solubility compared to the free base. These salt forms are particularly valuable in pharmaceutical applications where improved handling properties and bioavailability are desired.

PropertyValueSignificance
pKa (predicted)9.98 ± 0.20Moderate basicity
Protonation SitesTwo nitrogen atomsN-1 and N-4 positions
Salt FormationStable hydrobromide/HCl saltsEnhanced solubility
pH StabilityStable under normal conditionsPharmaceutical suitability

XLogP3

0.2

GHS Hazard Statements

Aggregated GHS information provided by 7 companies from 2 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

(S)-1,4-Diazabicyclo[4.3.0]nonane

Dates

Last modified: 08-15-2023

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